(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-24-14(10-16(23-24)17-12-20-8-9-21-17)11-22-18(25)7-6-13-4-2-3-5-15(13)19/h2-10,12H,11H2,1H3,(H,22,25)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGRWQWZFIUOD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a fluorophenyl group and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.
Table 1: Antitumor Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.08 |
| Compound B | A549 | 0.05 |
| This compound | TBD |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vivo studies demonstrated that certain pyrazole compounds reduced paw edema in animal models, suggesting their potential as anti-inflammatory agents.
Case Study:
A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that compounds with electron-donating groups exhibited enhanced efficacy compared to those with electron-withdrawing groups .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: Similar pyrazole derivatives have been shown to act as reversible inhibitors of monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.
- Receptor Modulation: The compound may interact with various receptors, including PPARγ, influencing metabolic pathways associated with inflammation and tumorigenesis.
Toxicity and Safety Profile
Toxicity assessments are critical for evaluating the safety of new pharmaceutical compounds. Preliminary studies on related pyrazole derivatives indicate low toxicity profiles at therapeutic doses, but comprehensive toxicological evaluations remain necessary for this compound.
Table 2: Toxicity Data of Pyrazole Derivatives
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 315.33 g/mol
- IUPAC Name : (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are commonly investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have demonstrated that certain pyrazole compounds can effectively reduce inflammation in animal models, making them candidates for further development as anti-inflammatory agents .
Antimicrobial Activity
There is a growing body of evidence supporting the antimicrobial properties of pyrazole derivatives. The compound may exhibit activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that modifications in the pyrazole structure can enhance antimicrobial efficacy, potentially leading to new therapeutic options for treating infections .
Neurological Applications
Emerging research indicates that compounds similar to this compound may also be beneficial in neurological disorders. Pyrazole derivatives have been evaluated for their neuroprotective effects and potential use in treating conditions such as Alzheimer's disease and Parkinson's disease by targeting neuroinflammatory pathways .
Case Study 1: Anticancer Research
In a study published in PMC, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives, closely related to this compound, exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against cancer cells .
Case Study 2: Anti-inflammatory Efficacy
A comparative study assessed the anti-inflammatory effects of several pyrazole compounds using carrageenan-induced paw edema models in rats. The findings revealed that specific modifications to the pyrazole ring structure led to increased inhibition of inflammatory markers compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The target compound shares a common acrylamide backbone with several analogs but differs in substituents and heterocyclic appendages. Key comparisons include:
Substituent Analysis
- Fluorophenyl vs. Chlorophenyl : The target’s 2-fluorophenyl group offers moderate electronegativity and lipophilicity, contrasting with the stronger electron-withdrawing effects of 4-chlorophenyl in or 2-chloro-6-fluorophenyl in . Fluorine’s smaller size may improve target selectivity by reducing steric hindrance .
- Pyrazine vs. Pyrimidine-based analogs (e.g., ) or furan-containing derivatives (e.g., ) lack this feature, which may limit their binding affinity in certain contexts.
- Methyl Group on Pyrazole : The 1-methyl group on the pyrazole ring in the target compound likely improves metabolic stability by shielding the heterocycle from oxidative degradation, a feature absent in compounds like or .
Heterocyclic Moieties
- Pyrazine-Pyrazole Hybrid: This dual-heterocyclic system in the target compound provides a rigid, planar structure conducive to intercalation or stacking interactions, contrasting with the non-planar 1,3-dioxolane group in or the flexible propylamine chain in .
- Complex Heterocycles : Compounds such as pyrazolo[3,4-d]pyrimidin-5-yl () or benzoimidazo[1,2-a]pyrimidine () exhibit larger fused-ring systems, which may increase steric bulk and reduce solubility compared to the target compound’s compact pyrazine-pyrazole unit.
Q & A
Q. What are the key synthetic steps and purification strategies for this compound?
The synthesis typically involves:
- Step 1 : Preparation of the pyrazole-pyrazine core via cyclocondensation of hydrazine derivatives with diketones or via Suzuki coupling for regioselective functionalization .
- Step 2 : Acrylamide formation through coupling of the pyrazole-pyrazine intermediate with 3-(2-fluorophenyl)acryloyl chloride under basic conditions (e.g., triethylamine in THF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Final characterization via H/C NMR and HPLC-MS is critical .
| Key Reaction Parameters |
|---|
| Temperature: 0–25°C (coupling step) |
| Solvent: THF/DMF (anhydrous) |
| Catalyst: Pd(PPh) (for cross-coupling) |
| Yield Optimization: 60–75% (after purification) |
Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation?
- NMR Spectroscopy : H NMR resolves stereochemistry (e.g., E-configuration of acrylamide via coupling constants Hz) and aryl proton splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 395.1) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) monitor purity (>98%) and detect trace intermediates .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding affinity to targets (e.g., kinase enzymes) using PyMOL or AutoDock. The pyrazine ring shows π-π stacking with hydrophobic pockets, while the fluorophenyl group enhances target selectivity .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron distribution (e.g., acrylamide’s electrophilic carbonyl) and reaction pathways .
- MD Simulations : Assess stability in biological membranes (e.g., logP ~2.8 suggests moderate permeability) .
Q. How to address contradictory bioactivity data across different experimental models?
- Dose-Response Validation : Re-test in triplicate using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to rule out false positives .
- Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .
- Crystallographic Analysis : Resolve 3D structure via X-ray diffraction to confirm stereochemical assignments if NMR data is ambiguous .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility (>1 mg/mL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to improve pharmacokinetics .
- In Silico ADMET : Predict CYP450 metabolism using SwissADME to reduce hepatic clearance .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
